molecular formula C24H24O6S B13894152 (S)-2-(Benzyloxy)-3-(tosyloxy)propyl benzoate

(S)-2-(Benzyloxy)-3-(tosyloxy)propyl benzoate

Cat. No.: B13894152
M. Wt: 440.5 g/mol
InChI Key: PXMMPVOAHGXZSG-UHFFFAOYSA-N
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Description

(S)-2-(Benzyloxy)-3-(tosyloxy)propyl benzoate is an organic compound that features a benzyloxy group, a tosyloxy group, and a benzoate ester. This compound is of interest in organic synthesis due to its unique structure and reactivity, making it a valuable intermediate in the preparation of various complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Benzyloxy)-3-(tosyloxy)propyl benzoate typically involves multiple steps. One common method starts with the protection of a hydroxyl group using a benzyl group to form a benzyloxy intermediate. This intermediate is then subjected to tosylation, where a tosyl group is introduced using tosyl chloride and a base such as pyridine. Finally, the benzoate ester is formed through esterification with benzoic acid or its derivatives under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, often using automated systems and continuous flow reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Benzyloxy)-3-(tosyloxy)propyl benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The tosyloxy group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The benzyloxy group can be reduced to a hydroxyl group using hydrogenation or other reducing agents.

    Ester Hydrolysis: The benzoate ester can be hydrolyzed to the corresponding carboxylic acid and alcohol under acidic or basic conditions.

Common Reagents and Conditions

    Tosylation: Tosyl chloride, pyridine

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Esterification: Benzoic acid, sulfuric acid or sodium hydroxide

Major Products

    Substitution: Depending on the nucleophile, products can include amines, ethers, or thioethers.

    Reduction: The primary product is the corresponding alcohol.

    Hydrolysis: The products are benzoic acid and the corresponding alcohol.

Scientific Research Applications

(S)-2-(Benzyloxy)-3-(tosyloxy)propyl benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the preparation of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of (S)-2-(Benzyloxy)-3-(tosyloxy)propyl benzoate depends on the specific reactions it undergoes. For example, in substitution reactions, the tosyloxy group acts as a good leaving group, facilitating the nucleophilic attack. In reduction reactions, the benzyloxy group is reduced to a hydroxyl group, altering the compound’s reactivity and properties.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(Benzyloxy)-3-(methanesulfonyloxy)propyl benzoate: Similar structure but with a methanesulfonyloxy group instead of a tosyloxy group.

    (S)-2-(Benzyloxy)-3-(trifluoromethanesulfonyloxy)propyl benzoate: Contains a trifluoromethanesulfonyloxy group, offering different reactivity and stability.

Uniqueness

(S)-2-(Benzyloxy)-3-(tosyloxy)propyl benzoate is unique due to the presence of both benzyloxy and tosyloxy groups, which provide distinct reactivity patterns. This makes it a versatile intermediate in organic synthesis, allowing for the preparation of a wide range of derivatives with varying functional groups.

Properties

IUPAC Name

[3-(4-methylphenyl)sulfonyloxy-2-phenylmethoxypropyl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24O6S/c1-19-12-14-23(15-13-19)31(26,27)30-18-22(28-16-20-8-4-2-5-9-20)17-29-24(25)21-10-6-3-7-11-21/h2-15,22H,16-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXMMPVOAHGXZSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(COC(=O)C2=CC=CC=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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